

Assessing the Selectivity Profile of TH1760: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TH1760

Cat. No.: B12399914

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **TH1760**, a potent inhibitor of Nudix (Nucleoside diphosphate linked moiety X)-type motif 15 (NUDT15), with other relevant compounds. The information is supported by experimental data to aid in the evaluation of **TH1760** for research and drug development purposes.

Biochemical Potency and Selectivity

TH1760 is a first-in-class, potent, and selective inhibitor of NUDT15, also known as MTH2. It exhibits a low nanomolar inhibitory concentration (IC50) against NUDT15. The selectivity of **TH1760** has been evaluated against a panel of other human NUDIX hydrolases and a broader safety panel to assess potential off-target effects.

Table 1: In Vitro Potency of TH1760 and Comparators against NUDT15

Compound	Target	IC50 (nM)	Assay
TH1760	Human NUDT15	25	Malachite Green Assay
TH7755	Human NUDT15	30	Malachite Green Assay
TH7755	Mouse NUDT15	144	Malachite Green Assay

Table 2: Selectivity of TH1760 against other Human NUDIX Hydrolases

Target	% Inhibition at 100 μ M TH1760
MTH1 (NUDT1)	Not significant
NUDT2	Not significant
NUDT5	Not significant
NUDT9	Not significant
NUDT12	Not significant
NUDT14	Not significant
NUDT18	Not significant
NUDT22	Not significant
Data from a screening assay where significant inhibition was not observed at a concentration approximately 4000-fold above the IC50 for NUDT15.	

Off-Target Profiling

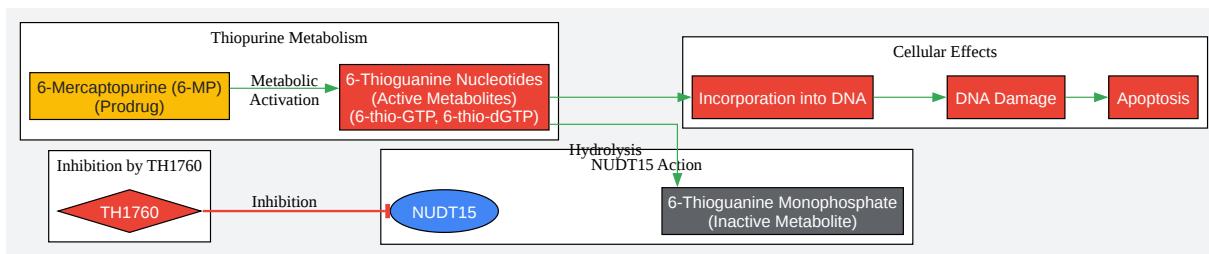
To further assess its selectivity, **TH1760** was screened against the Eurofins SafetyScreen44™ panel, which includes a range of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions. This broad panel screening helps to identify

potential off-target liabilities early in the development process. The results of such screenings provide crucial information on the broader pharmacological profile of the compound.

Comparison with the Next-Generation Inhibitor TH7755

TH7755, a successor to **TH1760**, was developed to have improved properties. While both compounds exhibit similar in vitro potency against NUDT15, TH7755 demonstrates enhanced cellular target engagement. This was confirmed using the Cellular Thermal Shift Assay (CETSA), where a larger thermal stabilization of NUDT15 was observed with TH7755 compared to **TH1760** at the same concentration, indicating a more robust interaction with the target protein within a cellular environment.

Table 3: Cellular Target Engagement Comparison


Compound (at 10 μ M)	NUDT15 Thermal Stabilization (Δ Tagg)	Assay
TH1760	~1°C	Cellular Thermal Shift Assay (CETSA)
TH7755	~4°C	Cellular Thermal Shift Assay (CETSA)

NUDT15 Signaling Pathway and Mechanism of Action of TH1760

NUDT15 plays a critical role in the metabolism of thiopurine drugs, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are used in the treatment of cancer and inflammatory diseases. NUDT15 functions by hydrolyzing the active triphosphate metabolites of these drugs (6-thio-dGTP and 6-thio-GTP) back to their less toxic monophosphate forms. This action prevents the incorporation of these toxic metabolites into DNA, thus mitigating DNA damage and cytotoxicity.

By inhibiting NUDT15, **TH1760** blocks this detoxification pathway, leading to an accumulation of 6-thio-(d)GTP. The increased levels of these active metabolites result in their enhanced incorporation into DNA, causing DNA damage and subsequent cell death in cancer cells. This

mechanism of action makes NUDT15 inhibitors like **TH1760** promising agents for sensitizing cancer cells to thiopurine therapy.

[Click to download full resolution via product page](#)

Caption: Thiopurine metabolism and the inhibitory action of **TH1760** on NUDT15.

Experimental Protocols

Malachite Green Assay for NUDT15 Inhibition

This colorimetric assay is used to determine the enzymatic activity of NUDT15 by measuring the amount of inorganic phosphate released from the hydrolysis of the substrate (e.g., 6-thio-dGTP).

- Reagents and Materials:
 - Purified recombinant
- To cite this document: BenchChem. [Assessing the Selectivity Profile of TH1760: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12399914#assessing-the-selectivity-profile-of-th1760>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com